6-Methoxy-2-phenylpyrimidin-4-ol
Description
6-Methoxy-2-phenylpyrimidin-4-ol is a pyrimidine derivative characterized by a methoxy group at the 6-position and a phenyl substituent at the 2-position of the pyrimidine ring. Its molecular formula is C₁₂H₁₂N₂O₂, with a molar mass of 216.24 g/mol, and it exhibits a melting point of 183–185°C . It is primarily utilized in laboratory settings, with recommended precautions such as protective gloves and proper storage to avoid unintended reactions . Structural analogs of this compound often vary in substituents at the 2-, 4-, or 6-positions, which influence physicochemical properties and biological activities.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-methoxy-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-7-9(14)12-11(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13,14) |
InChI Key |
ISNOBWDIOHJVOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)NC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
6-Methoxy-2-(3-methylphenyl)pyrimidin-4-ol
6-Methoxy-2-(pyridin-3-yl)pyrimidin-4-ol
6-Methoxy-2-(methylthio)pyrimidin-4-ol
- Structure : A methylthio (-SCH₃) group replaces the phenyl ring.
- Impact : The sulfur atom enhances nucleophilic reactivity, making this compound a candidate for further alkylation or oxidation reactions .
Substituent Variations at the 6-Position
6-Amino-2-phenylpyrimidin-4-ol
- Structure: The methoxy group is replaced by an amino (-NH₂) group.
6-(Thiophen-2-yl)-2-phenylpyrimidin-4-ol
- Structure : A thiophene ring replaces the methoxy group.
Derivatives with Additional Functional Groups or Rings
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol
6-[(Phenylsulfanyl)methyl]-2-(pyridin-4-yl)pyrimidin-4-ol
- Structure : A phenylsulfanylmethyl group is added at the 6-position.
- Impact : The sulfur atom and extended alkyl chain increase molecular weight (295.36 g/mol ) and may influence redox reactivity .
Data Table: Key Properties of Selected Analogs
Research Findings and Trends
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (-CF₃) substituents (e.g., 6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine) exhibit enhanced metabolic stability due to reduced electron density .
- Synthetic Accessibility: Alkylation and nucleophilic substitution reactions (e.g., using methyl iodide or thiophenol) are common strategies for derivatizing the pyrimidine core, as demonstrated in and .
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